

# L-Aspartic Acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Aspartic acid-1,4-13C2,15N*

Cat. No.: *B12416701*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Aspartic acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Chemical Structure and Physicochemical Properties

L-Aspartic acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N is a non-essential amino acid in which the carbon atoms at positions 1 and 4 are replaced by the stable isotope carbon-13 (<sup>13</sup>C), and the nitrogen atom of the amino group is replaced by the stable isotope nitrogen-15 (<sup>15</sup>N). These isotopic labels make it a powerful tool for tracing metabolic pathways and quantifying biological molecules without the use of radioactive materials.

The molecular formula for L-Aspartic acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N is HOO<sup>13</sup>C CH<sub>2</sub>CH(<sup>15</sup>NH<sub>2</sub>)<sup>13</sup>COOH. Its molecular weight is approximately 136.06 g/mol. The CAS number for this labeled compound is 2483830-03-9, while the unlabeled L-Aspartic acid corresponds to CAS number 56-84-8.

## Quantitative Physicochemical Data

The following table summarizes key quantitative data for L-Aspartic acid. The crystallographic data provided is for unlabeled L-Aspartic acid, as the introduction of stable isotopes results in

negligible changes to bond lengths and angles[1].

| Property             | Value                                                                                                   |
|----------------------|---------------------------------------------------------------------------------------------------------|
| Molecular Formula    | $\text{HOO}^{13}\text{C} \text{CH}_2\text{CH}^{(15}\text{NH}_2)^{13}\text{COOH}$                        |
| Molecular Weight     | 136.06 g/mol                                                                                            |
| Labeled CAS Number   | 2483830-03-9                                                                                            |
| Unlabeled CAS Number | 56-84-8                                                                                                 |
| Crystal System       | Monoclinic (P21)[1]                                                                                     |
| Unit Cell Parameters | $a = 7.617 \text{ \AA}$ , $b = 6.982 \text{ \AA}$ , $c = 5.142 \text{ \AA}$ , $\beta = 99.84^\circ$ [1] |

## Crystallographic Data: Bond Lengths and Angles

The bond lengths and angles provided below are for the zwitterionic form of L-Aspartic acid in its crystalline state. These values are derived from X-ray diffraction studies of unlabeled L-Aspartic acid and serve as a precise reference for the isotopically labeled analogue[1][2].

| Bond         | Length (Å) | Angle        | Degrees (°) |
|--------------|------------|--------------|-------------|
| C1 - O1      | 1.25       | O1 - C1 - O2 | 125.0       |
| C1 - O2      | 1.26       | O1 - C1 - C2 | 117.5       |
| C1 - C2      | 1.53       | O2 - C1 - C2 | 117.5       |
| C2 - N       | 1.49       | C1 - C2 - N  | 110.9       |
| C2 - C3      | 1.53       | C1 - C2 - C3 | 111.4       |
| C3 - C4      | 1.52       | N - C2 - C3  | 110.1       |
| C4 - O3      | 1.25       | C2 - C3 - C4 | 113.1       |
| C4 - O4      | 1.26       | O3 - C4 - O4 | 124.5       |
| O3 - C4 - C3 | 117.7      |              |             |
| O4 - C4 - C3 | 117.8      |              |             |

## Mandatory Visualization: Chemical Structure

The following diagram illustrates the chemical structure of L-Aspartic acid-1,4- $^{13}\text{C}_2,^{15}\text{N}$ , highlighting the positions of the isotopic labels.



[Click to download full resolution via product page](#)

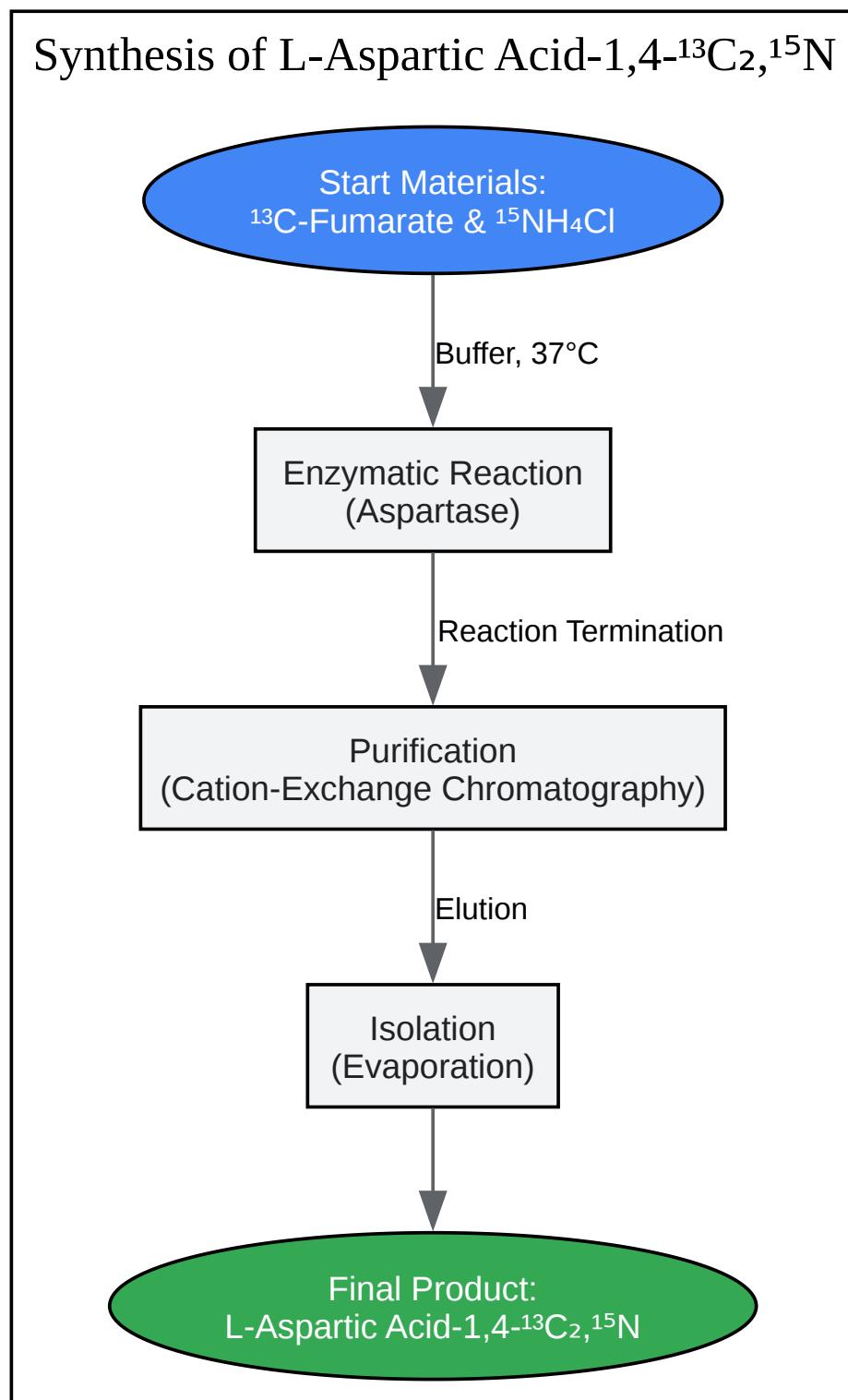
Caption: Chemical structure of L-Aspartic acid-1,4- $^{13}\text{C}_2,^{15}\text{N}$ .

## Experimental Protocols

### Synthesis of L-Aspartic Acid-1,4- $^{13}\text{C}_2,^{15}\text{N}$

The synthesis of isotopically labeled amino acids can be achieved through various chemical and enzymatic methods. A representative enzymatic approach for the synthesis of  $^{15}\text{N}$ -labeled

L-amino acids involves the use of amino acid dehydrogenases. For the specific labeling pattern of L-Aspartic acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N, a chemoenzymatic approach is often employed, starting from <sup>13</sup>C-labeled precursors.


#### Materials:

- <sup>13</sup>C-labeled fumarate (1,4-<sup>13</sup>C<sub>2</sub>)
- <sup>15</sup>N-Ammonium chloride (<sup>15</sup>NH<sub>4</sub>Cl)
- Aspartase (from *E. coli*)
- Buffer solution (e.g., Tris-HCl, pH 8.5)
- Cation-exchange chromatography resin (e.g., Dowex 50WX8)
- Elution buffer (e.g., 2 M NH<sub>4</sub>OH)
- Standard laboratory glassware and equipment

#### Protocol:

- Reaction Setup: Dissolve <sup>13</sup>C-labeled fumarate and <sup>15</sup>NH<sub>4</sub>Cl in the buffer solution.
- Enzymatic Reaction: Add aspartase to the solution. The enzyme catalyzes the stereospecific addition of ammonia to the double bond of fumarate to form L-aspartate.
- Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37 °C) for a sufficient period (e.g., 24-48 hours) to ensure complete conversion.
- Reaction Termination: Terminate the reaction by heating the mixture or by adding an acid to denature the enzyme.
- Purification:
  - Load the reaction mixture onto a cation-exchange column equilibrated with a low concentration acid (e.g., 0.1 M HCl).

- Wash the column with deionized water to remove unreacted fumarate and other anionic components.
- Elute the  $^{13}\text{C},^{15}\text{N}$ -labeled L-Aspartic acid using an ammonia solution (e.g., 2 M  $\text{NH}_4\text{OH}$ ).
- Isolation: Collect the fractions containing the amino acid and evaporate the solvent under reduced pressure to obtain the purified L-Aspartic acid-1,4- $^{13}\text{C}_2,^{15}\text{N}$ .
- Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using NMR and mass spectrometry.



[Click to download full resolution via product page](#)

Caption: Enzymatic synthesis workflow.

# Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the isotopic labeling pattern and assessing the purity of L-Aspartic acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N.

## Sample Preparation:

- Dissolve 5-10 mg of the labeled L-Aspartic acid in 0.5 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- For samples in D<sub>2</sub>O, adjust the pH to a desired value (e.g., 7.0) using dilute NaOD or DCl.
- Transfer the solution to a 5 mm NMR tube.

## Instrumentation and Parameters (Example for a 600 MHz Spectrometer):

- <sup>1</sup>H NMR:
  - Acquire a standard 1D proton spectrum to check for impurities.
  - Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 s.
- <sup>13</sup>C NMR:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum. The signals for C1 and C4 will be prominent due to <sup>13</sup>C enrichment.
  - Typical parameters: 1024-4096 scans, spectral width of 200 ppm, relaxation delay of 5 s.
- <sup>15</sup>N NMR:
  - Acquire a <sup>15</sup>N spectrum, often using an indirect detection method like a <sup>1</sup>H-<sup>15</sup>N HSQC experiment for enhanced sensitivity.
  - In a 1D <sup>15</sup>N spectrum, a single resonance corresponding to the labeled amino group will be observed.

- 2D NMR ( $^1\text{H}$ - $^{13}\text{C}$  HSQC):
  - This experiment correlates protons with their directly attached carbons, confirming the positions of the  $^{13}\text{C}$  labels.

Expected  $^{13}\text{C}$  Chemical Shifts (in  $\text{D}_2\text{O}$ , pH 7):

| Atom                                            | Chemical Shift (ppm) |
|-------------------------------------------------|----------------------|
| $\text{C}\alpha$ (C2)                           | ~55                  |
| $\text{C}\beta$ (C3)                            | ~39                  |
| $\text{C}\gamma$ (C4, $^{13}\text{C}$ -labeled) | ~177                 |
| $\text{C}\delta$ (C1, $^{13}\text{C}$ -labeled) | ~180                 |

Note: The exact chemical shifts can vary slightly depending on the pH, temperature, and solvent.

## Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of L-Aspartic acid-1,4- $^{13}\text{C}_2$ , $^{15}\text{N}$ . Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

### 3.3.1. GC-MS Analysis

Sample Preparation and Derivatization:

Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation.

- Drying: Ensure the sample is completely dry.
- Derivatization: Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in a suitable solvent (e.g., acetonitrile).

- Reaction: Heat the mixture at 60-100 °C for 30-60 minutes.
- Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

#### Instrumentation and Parameters:

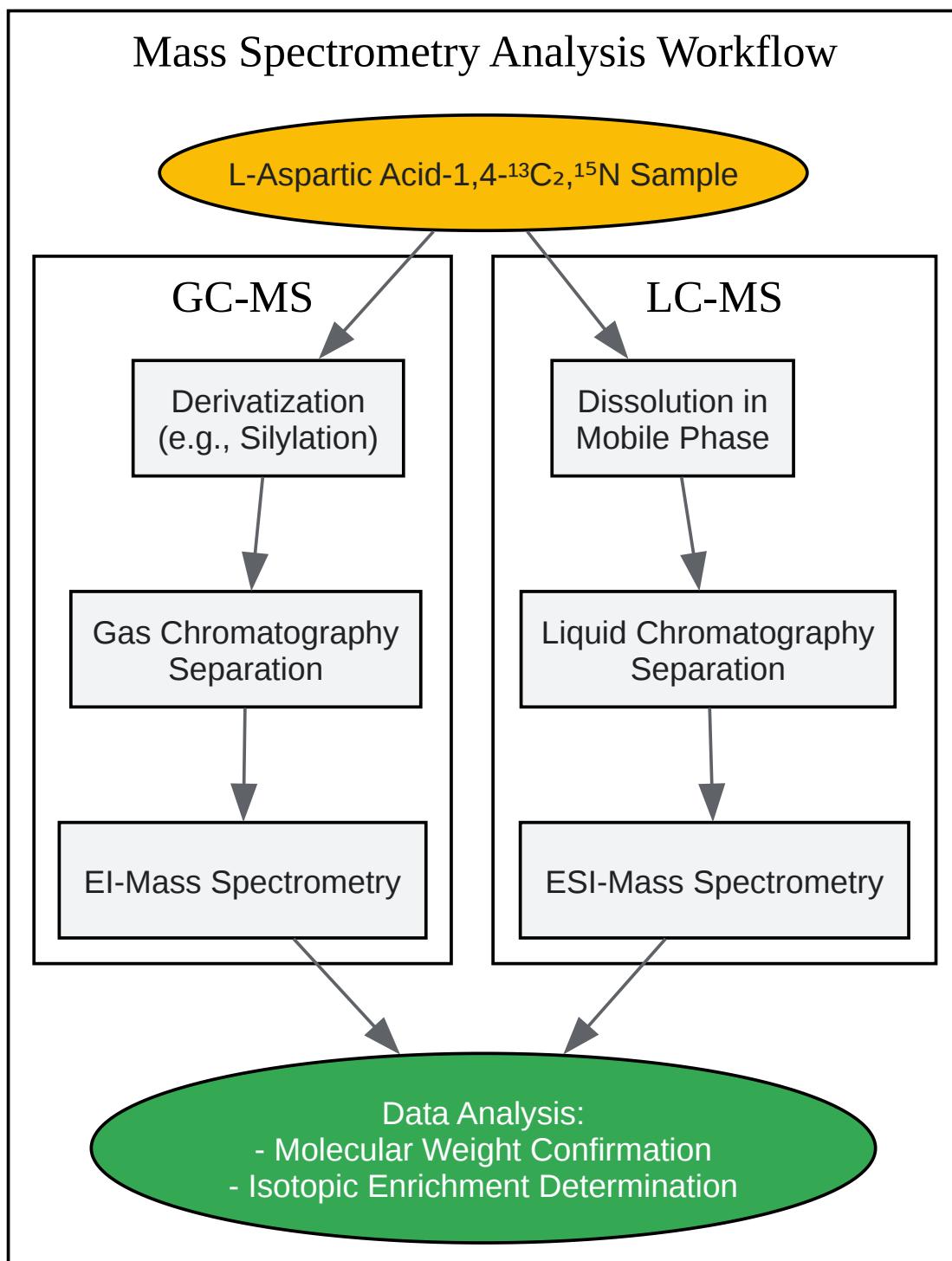
- Gas Chromatograph:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI).
  - Scan Range: m/z 50-600.

**Expected Results:** The mass spectrum of the derivatized L-Aspartic acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N will show a molecular ion peak and characteristic fragment ions that are shifted by +3 amu (due to two <sup>13</sup>C and one <sup>15</sup>N) compared to the unlabeled standard.

#### 3.3.2. LC-MS Analysis

LC-MS allows for the analysis of amino acids without derivatization.

#### Sample Preparation:


- Dissolve the sample in the mobile phase or a compatible solvent (e.g., water with 0.1% formic acid).
- Filter the sample through a 0.22 µm syringe filter.

#### Instrumentation and Parameters:

- Liquid Chromatograph:

- Column: A reversed-phase C18 column or a HILIC column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometer:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Scan Mode: Full scan or selected ion monitoring (SIM).

**Expected Results:** In positive ESI mode, the protonated molecule  $[M+H]^+$  will be observed at m/z 137.06, which is 3 units higher than the unlabeled L-Aspartic acid (m/z 134.04).



[Click to download full resolution via product page](#)

Caption: GC-MS and LC-MS analysis workflows.

# Applications in Research and Drug Development

L-Aspartic acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N is a valuable tool in various scientific disciplines:

- Metabolic Flux Analysis: Tracing the metabolic fate of aspartate in central carbon and nitrogen metabolism.
- Proteomics: Used as an internal standard for the absolute quantification of proteins and for studying protein turnover.<sup>[3]</sup>
- NMR-based Structural Biology: As a labeled precursor for the production of isotopically labeled proteins for structural and dynamic studies.
- Drug Development: Investigating the mechanism of action of drugs that target amino acid metabolism and for pharmacokinetic studies.<sup>[4]</sup>

This guide provides a foundational understanding of L-Aspartic acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N for researchers and professionals. The detailed protocols and data serve as a starting point for its application in advanced research and development projects.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [journals.iucr.org](https://journals.iucr.org) [journals.iucr.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [aapep.bocsci.com](https://aapep.bocsci.com) [aapep.bocsci.com]
- 4. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- To cite this document: BenchChem. [L-Aspartic Acid-1,4-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12416701#l-aspartic-acid-1-4-13c2-15n-chemical-structure>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)